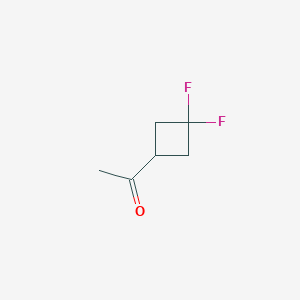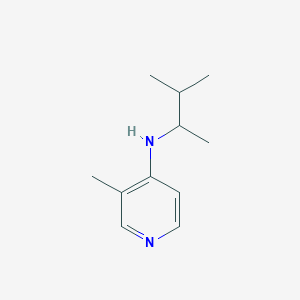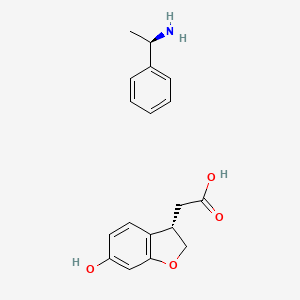
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Übersicht
Beschreibung
(R)-1-Phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, also known as (R)-Phenylethanamine, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a derivative of phenylethanamine, which is a naturally occurring amine found in plants. The compound has been studied for its potential applications in drug synthesis, medical research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
- A study demonstrated the regioselective oxidative coupling of 4-hydroxystilbenes to synthesize resveratrol and ε-viniferin (E)-dehydrodimers, utilizing silver(I) acetate in dry methanol. This process yielded racemic mixtures of compounds with potential biological activities, showcasing a method that could be applicable to similar compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).
Biological Activities and Applications
- Phenylpropanoids with structural similarities were identified for their anti-tobacco mosaic virus activities. These compounds, isolated from the stems of Nicotiana tabacum, demonstrated inhibition rates higher than the positive control, indicating potential antiviral properties (Kong et al., 2015).
- Research on substituted dihydrobenzofurans highlighted their synthesis via photochemical methods and subsequent screening for antibacterial activity. This study indicated that these dihydrobenzofurans were moderately active against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Ravi, Selvam, & Swaminathan, 2012).
Novel Compound Synthesis and Structural Elucidation
- The extraction and analysis of compounds from roots of Microglossa pyrifolia led to the identification of new dihydrobenzofurans and triterpenoids. These compounds have been used in East African traditional medicine, demonstrating the diverse potential applications of similar chemical structures in therapeutic contexts (Schmidt, Hildebrand, & Willuhn, 2003).
Chemical-Epigenetic Modifications to Enhance Chemodiversity
- A chemical-epigenetic approach with Aspergillus terreus led to the isolation of new meroterpenoids, highlighting the possibility of generating novel compounds with enhanced chemodiversity and biological activities. This study underscores the potential of chemical modifications to discover new substances with specific properties (Sun et al., 2018).
Eigenschaften
IUPAC Name |
2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid;(1R)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C8H11N/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7;1-7(9)8-5-3-2-4-6-8/h1-2,4,6,11H,3,5H2,(H,12,13);2-7H,9H2,1H3/t6-;7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLWRXYFJCMXEE-XTFNENAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N.C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




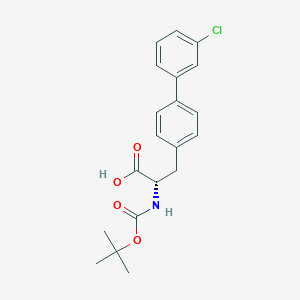

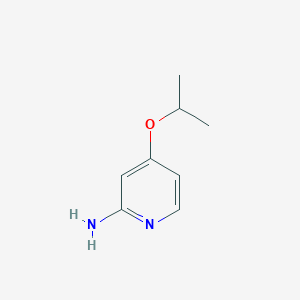
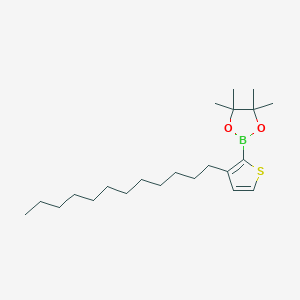
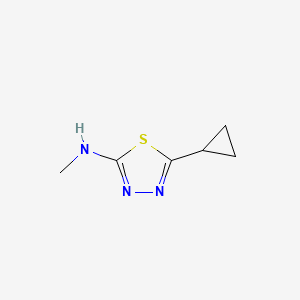
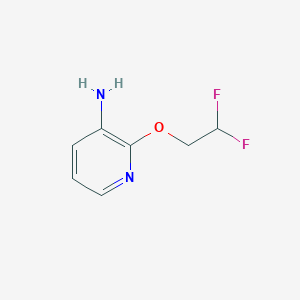
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)

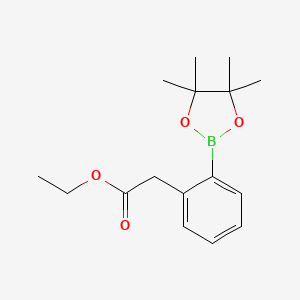

![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
